![molecular formula C22H20N2O2S B12563378 1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole CAS No. 149218-96-2](/img/structure/B12563378.png)
1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole is a complex organic compound that features a sulfonyl group attached to a methylbenzene ring, an indole core, and a pyridin-2-yl ethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridin-2-yl Ethyl Side Chain: This step involves the alkylation of the indole core with a pyridin-2-yl ethyl halide in the presence of a base such as potassium carbonate.
Attachment of the Sulfonyl Group: The final step involves the sulfonylation of the indole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyridin-2-yl ethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole core or the methylbenzene ring.
Reduction: Reduced forms of the sulfonyl group or the pyridin-2-yl ethyl side chain.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-pyrrole
- 1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-quinoline
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
149218-96-2 |
|---|---|
Fórmula molecular |
C22H20N2O2S |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-3-(2-pyridin-2-ylethyl)indole |
InChI |
InChI=1S/C22H20N2O2S/c1-17-9-13-20(14-10-17)27(25,26)24-16-18(21-7-2-3-8-22(21)24)11-12-19-6-4-5-15-23-19/h2-10,13-16H,11-12H2,1H3 |
Clave InChI |
GJZASNUACRZGOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


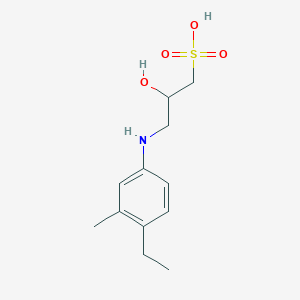
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
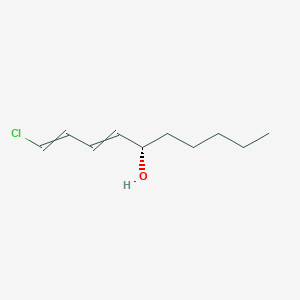
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
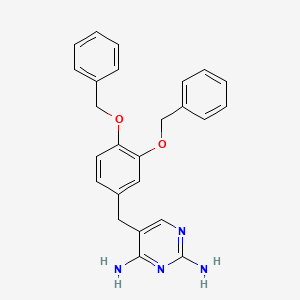
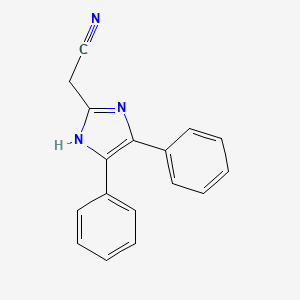
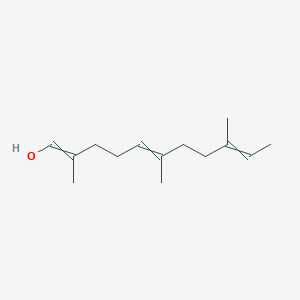
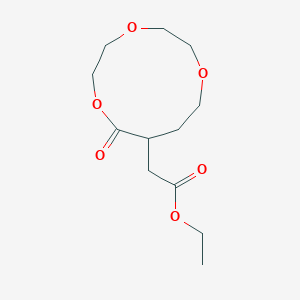
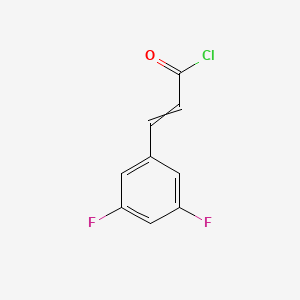
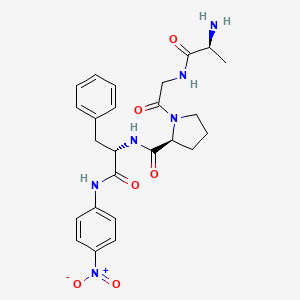

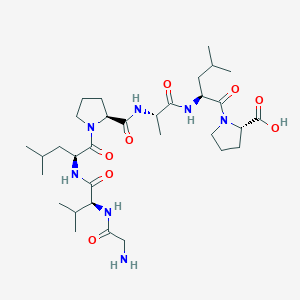
![3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12563372.png)
